molecular formula C12H11FN2O3 B1353356 methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-26-0

methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B1353356
CAS No.: 1001500-26-0
M. Wt: 250.23 g/mol
InChI Key: CJSACAPAUMMNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is derived from its pyrazole core, which is substituted at the 1-position with a (4-fluorophenoxy)methyl group and at the 3-position with a methyl carboxylate moiety. The numbering of the pyrazole ring follows IUPAC guidelines, prioritizing the nitrogen atoms at positions 1 and 2. Key identifiers include:

Property Value Source
CAS Registry Number 1001500-26-0
Molecular Formula C₁₂H₁₁FN₂O₃
Molecular Weight 250.23 g/mol
SMILES Notation COC(=O)C1=NN(COC2=CC=C(F)C=C2)C=C1

Synonymous designations include methyl 1-((4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate and 1-(4-fluoro-phenoxymethyl)-1H-pyrazole-3-carboxylic acid methyl ester. The systematic name reflects the ester functional group (methyl carboxylate) and the ether-linked 4-fluorophenyl substituent.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by a planar pyrazole ring (bond angles ≈ 120°) with substituents adopting distinct spatial orientations:

  • Pyrazole Core : The five-membered aromatic ring exhibits bond lengths of 1.33–1.38 Å for C–N and 1.39–1.42 Å for C–C, consistent with delocalized π-electron density.
  • (4-Fluorophenoxy)methyl Group : The fluorophenyl ring is nearly perpendicular to the pyrazole plane (dihedral angle ≈ 85°), minimizing steric clashes.
  • Methyl Carboxylate : The ester group lies coplanar with the pyrazole ring due to conjugation with the carbonyl π-system.

Conformational Flexibility :

  • Rotational freedom exists around the C–O bond linking the phenoxy group to the methylene bridge.
  • Density functional theory (DFT) calculations suggest two low-energy conformers differing by 6–8 kJ/mol, with the anti conformation (fluorine atom oriented away from the pyrazole) being predominant.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction data for related pyrazole carboxylates (e.g., copper complexes) reveal insights into bonding and packing. While direct crystallographic data for this compound are limited, analogous structures exhibit:

Crystallographic Parameter Value (Related Analogs) Source
Space Group P2₁/c
Unit Cell Dimensions a = 7.42 Å, b = 12.15 Å, c = 14.20 Å
Coordination Geometry Distorted octahedral (metal complexes)

In the free ligand, hydrogen bonding between the carbonyl oxygen and adjacent pyrazole N–H groups stabilizes the crystal lattice. The fluorophenyl group participates in weak C–H⋯F interactions, contributing to layered molecular packing.

Tautomeric Behavior and Electronic Resonance Structures

Pyrazole derivatives exhibit annular tautomerism, but the presence of electron-withdrawing groups (e.g., carboxylate) and steric bulk limits tautomeric exchange in this compound. Key observations include:

  • Tautomer Preference : The 1H-tautomer (N1–H) is stabilized by resonance between the carboxylate and pyrazole ring (Figure 1).
  • Resonance Effects :
    • The carboxylate group delocalizes electron density into the pyrazole ring, enhancing aromaticity (NICS = −10.2 ppm).
    • The 4-fluorophenoxy group exerts a mild electron-withdrawing effect (−I), polarizing the methylene bridge.

Electronic Structure :

  • Frontier molecular orbitals (HOMO/LUMO) are localized on the pyrazole ring and carboxylate group, with energy gaps of ~4.1 eV (DFT/M06-2X).
  • The fluorine atom induces a dipole moment of 2.8 D, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

methyl 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSACAPAUMMNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186839
Record name Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-26-0
Record name Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluorophenol with a suitable pyrazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

  • Acidic Hydrolysis :
    Reacting the compound with concentrated HCl (6M) in refluxing ethanol (80°C, 4–6 hours) produces 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Using aqueous NaOH (2M) at 60°C for 3 hours yields the carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Comparison of Hydrolysis Conditions

ConditionCatalystTemperatureTimeYield (%)
HCl (6M)Ethanol80°C4–6 h85–90
NaOH (2M)H₂O60°C3 h88–92

Nucleophilic Substitution at the Fluorophenyl Group

The 4-fluorophenoxy moiety participates in nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of fluorine.

  • Replacement of Fluorine :
    Treatment with amines (e.g., morpholine, piperidine) in DMF at 120°C replaces fluorine with the amine group, forming 4-(substituted-amino)phenoxy derivatives.

  • Halogen Exchange :
    Reacting with KCN in DMSO introduces a cyano group at the para position via a two-step mechanism involving intermediate nitrile formation.

Example Reaction :

Compound+NH CH2CH2 2ODMF 120 C4 Morpholinophenoxy derivative+KF[10]\text{Compound}+\text{NH CH}_2\text{CH}_2\text{ }_2\text{O}\xrightarrow{\text{DMF 120 C}}\text{4 Morpholinophenoxy derivative}+\text{KF}\quad[10]

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, primarily at the C4 position, due to electron-rich nitrogen atoms directing incoming electrophiles.

  • Nitration :
    Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C4, forming methyl 1-[(4-fluorophenoxy)methyl]-4-nitro-1H-pyrazole-3-carboxylate .

  • Halogenation :
    Bromination with Br₂/FeBr₃ yields the 4-bromo derivative, while chlorination requires AlCl₃ as a catalyst .

Regioselectivity :
The C4 position is favored due to resonance stabilization from adjacent nitrogen atoms.

Condensation Reactions

The ester group participates in condensation with nucleophiles to form amides or hydrazides.

  • Amide Formation :
    Reacting with benzylamine in THF using DCC as a coupling agent produces the corresponding amide .

  • Hydrazide Synthesis :
    Hydrazinolysis with hydrazine hydrate in ethanol yields 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide, a precursor for heterocyclic scaffolds .

Mechanism :
The ester carbonyl undergoes nucleophilic attack by the amine/hydrazine, followed by elimination of methanol.

Cyclization Reactions

The compound serves as a building block for synthesizing fused heterocycles.

  • Chromone Formation :
    Condensation with 2-hydroxyacetophenone under basic conditions forms a chalcone intermediate, which oxidizes to yield chromone derivatives .

  • Pyridone Synthesis :
    Reacting with ethyl acetoacetate and ammonium acetate generates pyridone-linked pyrazoles via Knorr cyclization .

Example :

Compound+2 HydroxyacetophenoneKOH MeOHChalconeH2O2Chromone[9]\text{Compound}+\text{2 Hydroxyacetophenone}\xrightarrow{\text{KOH MeOH}}\text{Chalcone}\xrightarrow{\text{H}_2\text{O}_2}\text{Chromone}\quad[9]

Reduction Reactions

  • Ester to Alcohol :
    Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole.

  • Nitro Group Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines .

Photochemical Reactions

UV irradiation in acetonitrile induces cleavage of the ester group, forming radicals that dimerize or react with trapping agents.

Key Research Findings

  • Hydrolysis and substitution reactions dominate its reactivity due to the ester and fluorophenyl groups.

  • Pyrazole ring substitutions are regioselective, favoring C4 over C5 .

  • Condensation products exhibit enhanced biological activity, particularly in antimicrobial and anti-inflammatory assays .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against specific targets, such as enzymes and receptors involved in various diseases.

Case Study: Anticancer Activity
Recent studies have demonstrated the compound's potential against cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)12.5
NCI-H460 (Lung)42.3
SF-268 (Brain)31.5

These results indicate that the compound can induce apoptosis and inhibit proliferation through mechanisms such as disrupting microtubule dynamics and inhibiting kinases involved in cell cycle regulation.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Research Findings
Studies have reported that derivatives of this compound demonstrate significant inhibition of COX enzymes, suggesting a potential for developing new anti-inflammatory medications.

Materials Science

In materials science, this compound can be utilized to develop new materials with unique properties, such as polymers and coatings. Its chemical structure allows for the creation of materials that are both stable and functional.

Biological Studies

The compound is also employed in biological studies to investigate small molecule interactions with biological targets. Its ability to bind selectively to specific proteins makes it an invaluable tool for probing biochemical pathways.

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions:

Reaction TypeDescription
OxidationCan be oxidized using agents like potassium permanganate.
ReductionReduction of the carboxylic acid group using lithium aluminum hydride.
SubstitutionNucleophilic substitution involving the fluorine atom.
Coupling ReactionsParticipates in reactions like Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

A comparison of substituents and their effects on molecular properties is summarized in Table 1.

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate (Target) C₁₂H₁₁FN₂O₃ 262.23 4-Fluorophenoxymethyl (position 1), methyl ester Potential for receptor binding due to fluorine
Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate C₁₂H₁₀BrClN₂O₃ 345.57 Bromo, chloro substituents on phenoxy group Increased steric bulk and electronegativity
Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate C₁₂H₁₁FN₂O₃ 250.23 4-Hydroxy (position 4), ethyl ester Enhanced hydrogen-bonding capacity
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 230.22 Formylphenyl (position 1) Reactive aldehyde group for conjugation
Methyl 5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate C₁₉H₁₇FN₂O₄ 360.35 Methoxy groups on phenyl rings Improved lipophilicity

Key Observations :

  • Steric Considerations : Bromo- and chloro-substituted analogs (e.g., ) exhibit greater steric hindrance, which may reduce metabolic clearance but limit target accessibility.
  • Functional Group Reactivity : The formyl group in allows for facile conjugation, whereas the hydroxy group in enables hydrogen bonding, influencing solubility and interaction dynamics.

Calcium Signaling and Receptor Activity

Pyrazole-carboxylates with fluorophenyl groups (e.g., ) exhibit activity in calcium mobilization assays (EC₅₀: 10–100 nM), suggesting the target compound may modulate G-protein-coupled receptors (GPCRs) or ion channels.

Metabolic Stability

Compounds with fluorine substituents (e.g., ) often demonstrate improved metabolic stability due to resistance to oxidative degradation, a trait advantageous in drug development.

Biological Activity

Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN2O3C_{12}H_{11}FN_2O_3, with a molecular weight of approximately 250.23 g/mol. The compound features a pyrazole ring substituted with a 4-fluorophenoxy group and a carboxylate moiety. The presence of the fluorine atom enhances its biological activity by modifying electronic properties and lipophilicity, which can influence interactions with biological targets.

Anti-inflammatory Properties

Research has indicated that this compound exhibits notable anti-inflammatory activity. Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). The fluorinated phenoxy group may enhance potency and selectivity towards these targets .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, related pyrazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInhibition of tubulin polymerization
AntiproliferativeCell cycle arrest in G2/M phase

Study on Inhibition of Inflammatory Response

In a study examining the anti-inflammatory effects of pyrazole derivatives, this compound was found to significantly reduce the release of TNF-alpha in LPS-stimulated macrophages. This suggests that the compound may modulate inflammatory responses through inhibition of key signaling pathways .

Anticancer Efficacy Against Specific Cell Lines

Another study focused on the anticancer efficacy of this compound against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The compound exhibited growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index .

Synthesis and Modification

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by substitution reactions to introduce the fluorophenoxy group and carboxylate moiety. Various synthetic strategies can be employed to modify the compound for enhanced biological activity or selectivity against specific targets.

Q & A

Q. What are the established synthetic routes for methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves functionalization of pyrazole precursors. For example, triazenylpyrazole intermediates (e.g., triazenylpyrazole-3-carboxylates) can undergo nucleophilic substitution with 4-fluorophenoxy-methyl groups. A multi-step approach may include:

  • Step 1 : Preparation of 1H-pyrazole-3-carboxylate esters via condensation of hydrazines with β-ketoesters (see ).
  • Step 2 : Alkylation at the pyrazole N1-position using (4-fluorophenoxy)methyl halides (e.g., bromide or chloride). Reaction conditions (e.g., DMF, K₂CO₃, 60°C) are critical for regioselectivity .
  • Intermediate : Methyl 1-(halomethyl)-1H-pyrazole-3-carboxylate ( ).

Key Challenges : Competing O- vs. N-alkylation requires careful optimization of base and solvent ( ).

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-3-carboxylates with fluorinated substituents?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural isomerism : Regioisomeric products (N1 vs. N2 substitution) can exhibit divergent activities. For example, shows that 1-(4-fluorophenyl)-pyrazoles have higher COX-2 inhibition than N2 analogs .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (human vs. murine) impact IC₅₀ values. Meta-analysis of protocols (e.g., ATP concentration in kinase assays) is critical . Methodology :
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests).
  • Validate regiochemistry via NOESY or X-ray crystallography .

Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

Key Issues :

  • N-Alkylation Selectivity : Competing O-alkylation (e.g., phenoxide formation) increases at higher temperatures. suggests using phase-transfer catalysts (e.g., TBAB) to enhance N-selectivity in biphasic systems .
  • Purification : Chromatography is impractical for large-scale; instead, crystallization (e.g., from EtOH/H₂O) isolates the N1-regioisomer .

Optimization Workflow :

  • Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) in DMF at 50–70°C.
  • Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7).
  • Isolate via recrystallization (yield: 65–75%) .

Methodological Considerations

  • Safety : Limited toxicity data () necessitate handling under fume hoods with PPE .
  • Eco-Friendly Synthesis : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.